molecular formula C4H7NO4 B8698000 2-nitroethyl Acetate

2-nitroethyl Acetate

Cat. No. B8698000
M. Wt: 133.10 g/mol
InChI Key: WFOWWWKKYONWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087438

Procedure details

64 g nitroethanol, 50 ml glacial acetic acid, 250 ml benzene and 5 drops conc. H2SO4 were refluxed, using a water separator for 8 hours; 12 ml of H2O were collected. The solution was evaporated and vacuum distilled (1 mm at 60° C) yielding 89 g colorless nitroethylacetate.
Name
nitroethanol
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4](O)[CH3:5])([O-:3])=[O:2].[C:7]([OH:10])(=[O:9])[CH3:8].C1C=CC=CC=1>OS(O)(=O)=O.O>[N+:1]([CH2:4][CH2:5][O:10][C:7](=[O:9])[CH3:8])([O-:3])=[O:2]

Inputs

Step One
Name
nitroethanol
Quantity
64 g
Type
reactant
Smiles
[N+](=O)([O-])C(C)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
12 ml of H2O were collected
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled (1 mm at 60° C)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.